molecular formula C₁₃H₂₀ClN₅O₄ B1144905 N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N'-nitro-guanidine CAS No. 155802-59-8

N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N'-nitro-guanidine

Cat. No.: B1144905
CAS No.: 155802-59-8
M. Wt: 345.78
InChI Key:
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Description

N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine is a chemical compound known for its applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a diethoxyethyl group, and a nitro-guanidine moiety. These structural features contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinecarboxaldehyde with diethoxyethylamine to form an intermediate, which is then reacted with nitroguanidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The chloropyridinyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a wide range of substituted pyridinyl derivatives.

Scientific Research Applications

N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its biological activity, particularly its role as an insecticide. It is effective against a wide range of insect pests, making it valuable in agricultural research.

    Medicine: Research is ongoing to explore its potential medicinal properties, including its effects on specific biological pathways and its potential use in drug development.

    Industry: In the industrial sector, this compound is used in the formulation of insecticides and other agrochemical products.

Mechanism of Action

The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine involves its interaction with specific molecular targets in insects. It primarily acts on the nervous system of insects, binding to nicotinic acetylcholine receptors and disrupting normal neural transmission. This leads to paralysis and eventual death of the insect. The compound’s effectiveness is due to its high affinity for these receptors and its ability to penetrate the insect’s nervous system.

Comparison with Similar Compounds

Similar Compounds

    Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different structural features.

    Nitenpyram: Shares some structural similarities and is also used as an insecticide.

    Thiamethoxam: Another compound in the same class with comparable insecticidal properties.

Uniqueness

N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyethyl group, in particular, differentiates it from other neonicotinoids, potentially offering different pharmacokinetic and dynamic profiles.

This detailed article provides a comprehensive overview of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

155802-59-8

Molecular Formula

C₁₃H₂₀ClN₅O₄

Molecular Weight

345.78

Origin of Product

United States

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